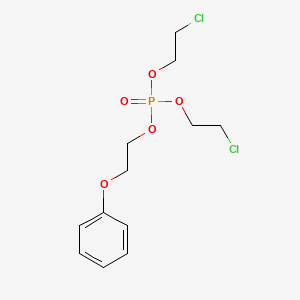
Bis(2-chloroethyl) 2-phenoxyethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-chloroethyl) 2-phenoxyethyl phosphate: is a chemical compound with the molecular formula C₁₂H₁₇Cl₂O₅P . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two chloroethyl groups and a phenoxyethyl group attached to a phosphate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chloroethyl) 2-phenoxyethyl phosphate typically involves the reaction of 2-chloroethanol with phenoxyethanol in the presence of a phosphorylating agent such as phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Bis(2-chloroethyl) 2-phenoxyethyl phosphate can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Oxidation and Reduction: While less common, the compound can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phosphates can be formed.
Hydrolysis Products: Phosphoric acid derivatives and corresponding alcohols.
Oxidation Products: Oxidized forms of the phosphate and phenoxyethyl groups.
Scientific Research Applications
Chemistry: Bis(2-chloroethyl) 2-phenoxyethyl phosphate is used as a reagent in organic synthesis, particularly in the preparation of phosphorylated compounds.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: While not widely used in medicine, its derivatives are explored for potential therapeutic applications, including as anticancer agents.
Industry: The compound is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis(2-chloroethyl) 2-phenoxyethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
- Bis(2-chloroethyl) phosphate
- Bis(2-chloroethyl) methylphosphonate
- Tris(2-chloroethyl) phosphate
Comparison: Bis(2-chloroethyl) 2-phenoxyethyl phosphate is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and physical properties. Compared to Bis(2-chloroethyl) phosphate, it has enhanced reactivity and potential for forming more complex derivatives. The phenoxyethyl group also influences its solubility and interaction with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
67264-90-8 |
|---|---|
Molecular Formula |
C12H17Cl2O5P |
Molecular Weight |
343.14 g/mol |
IUPAC Name |
bis(2-chloroethyl) 2-phenoxyethyl phosphate |
InChI |
InChI=1S/C12H17Cl2O5P/c13-6-8-17-20(15,18-9-7-14)19-11-10-16-12-4-2-1-3-5-12/h1-5H,6-11H2 |
InChI Key |
NJWSFEVOEWGBLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOP(=O)(OCCCl)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


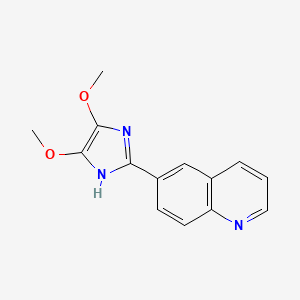
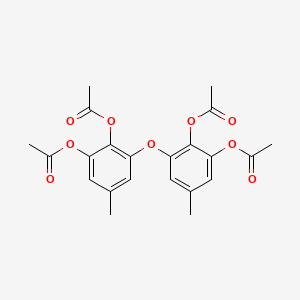
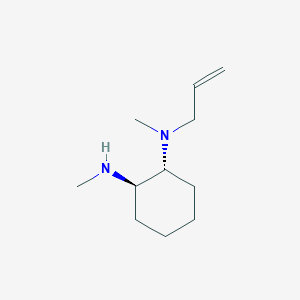
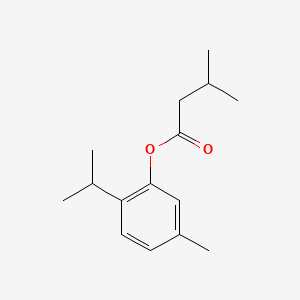
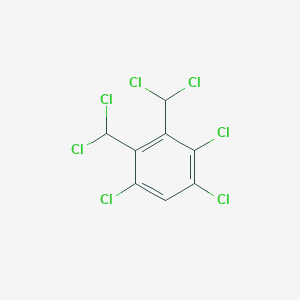
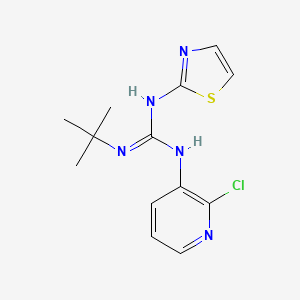
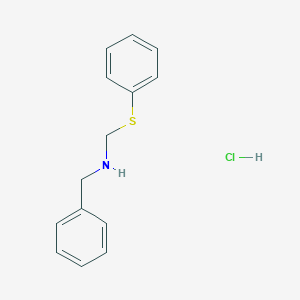
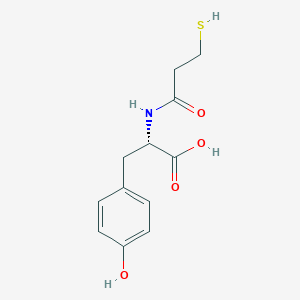
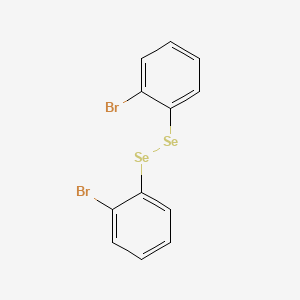
![6-Methyl-7-(trimethylsilyl)bicyclo[3.2.0]hept-6-en-2-one](/img/structure/B14469681.png)
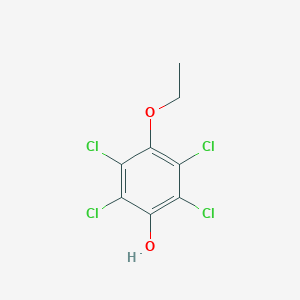
![(5S)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14469688.png)
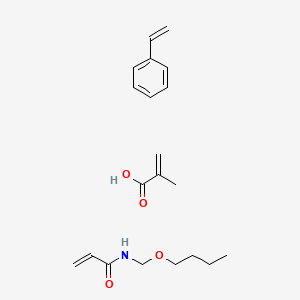
![N-[2-(Hydroxyamino)-2-oxoethyl]-4-propanamidobenzamide](/img/structure/B14469698.png)
